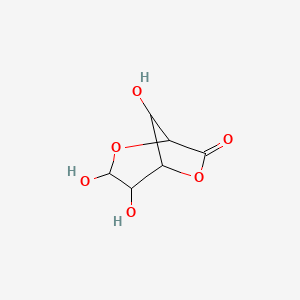
D-Mannuronicacidlactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannuronic acid lactone, also known as D-Mannofuranurono-6,3-lactone, is a compound derived from alginic acid. It is a key component in the structure of alginates, which are natural polysaccharides found in the cell walls of brown algae.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Mannuronic acid lactone can be synthesized through the hydrolysis of alginic acid, followed by lactonization. The process typically involves the use of mild acidic conditions to hydrolyze the alginic acid, resulting in the formation of D-Mannuronic acid. This intermediate is then subjected to lactonization under controlled conditions to yield D-Mannuronic acid lactone .
Industrial Production Methods
Industrial production of D-Mannuronic acid lactone often involves the extraction of alginic acid from brown algae, followed by its hydrolysis and lactonization. The extraction process includes treating the algae with an alkaline solution to solubilize the alginic acid, which is then precipitated using calcium chloride. The precipitated alginic acid is purified and hydrolyzed to produce D-Mannuronic acid, which is subsequently converted to its lactone form .
Chemical Reactions Analysis
Types of Reactions
D-Mannuronic acid lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: D-Mannuronic acid lactone can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of D-Mannuronic acid lactone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving D-Mannuronic acid lactone often require nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions include D-Mannuronic acid (from oxidation), D-Mannuronic alcohol (from reduction), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
Mechanism of Action
The mechanism of action of D-Mannuronic acid lactone involves its interaction with specific molecular targets and pathways. In medical applications, it has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. The compound’s effects are mediated through its interaction with cellular receptors and signaling pathways involved in inflammation and immune regulation .
Comparison with Similar Compounds
D-Mannuronic acid lactone can be compared with other similar compounds, such as:
D-Glucuronic acid: Both compounds are derived from polysaccharides and share similar chemical structures.
α-L-Guluronic acid: This compound is another component of alginates and differs from D-Mannuronic acid lactone in its stereochemistry.
Conclusion
D-Mannuronic acid lactone is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable building block for synthesizing complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting the importance of this compound in advancing scientific knowledge and technological innovation.
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
3,4,8-trihydroxy-2,6-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H |
InChI Key |
NNKCVJYUFBVOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C2C(C(OC1C(=O)O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)
![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)
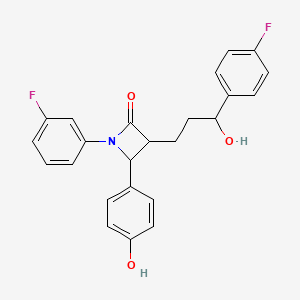
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
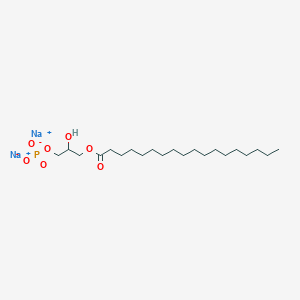


![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)

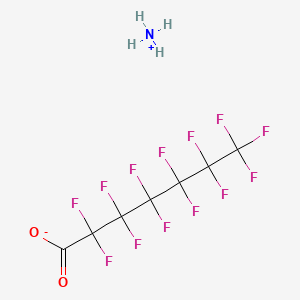
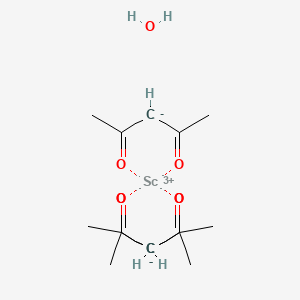

![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
